2-(4-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
Description
The compound 2-(4-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine ring via an ethanone bridge. Structural elucidation of such compounds often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-17-7-9-19(10-8-17)32-15-20(31)28-11-13-29(14-12-28)22-21-23(25-16-24-22)30(27-26-21)18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZIULLETUPLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(4-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one typically involves multi-step organic synthesis:
Synthesis of Starting Materials: The triazolo[4,5-d]pyrimidine core can be synthesized through a cyclization reaction involving hydrazine and appropriate pyrimidine derivatives.
Formation of the Piperazine Moiety: Piperazine is then introduced via nucleophilic substitution.
Attachment of the Ethanone Group: This step often involves acylation reactions using ethanoyl chloride.
Phenoxy Group Introduction: The final step may include etherification to introduce the 4-methylphenoxy group.
Industrial Production Methods: On an industrial scale, these processes would be optimized for higher yield and efficiency, often involving automated synthesis pathways, controlled reaction environments, and continuous flow techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Under certain conditions, this compound may undergo oxidation, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions could transform ketone groups into alcohols.
Substitution: The presence of the phenoxy and piperazine groups allows for various substitution reactions, potentially introducing new functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products: Products of these reactions can vary widely depending on the specific conditions, but could include hydroxylated derivatives, substituted piperazines, or oxidized phenoxy groups.
Scientific Research Applications
Chemistry: The compound is useful as an intermediate in the synthesis of more complex molecules. Biology: Medicine: Could be explored for its therapeutic potential as an antiviral, antimicrobial, or anticancer agent. Industry: Utilized in the production of specialty chemicals and as a building block in complex organic synthesis.
Mechanism of Action
Molecular Targets and Pathways:
Receptor Binding: The compound may act on G-protein coupled receptors (GPCRs) or enzyme targets, modulating their activity.
Pathways: In biological systems, it could influence signaling pathways involved in cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Tanimoto and Dice Coefficients
Using fingerprint-based similarity metrics (e.g., MACCS, Morgan), the target compound can be compared to known inhibitors. For example:
| Compound | Tanimoto (MACCS) | Dice (Morgan) | Reference |
|---|---|---|---|
| Aglaithioduline | 0.72 | 0.68 | |
| SAHA (Reference standard) | 0.70 | 0.65 | |
| Patent analogue (7-piperazinyl) | 0.65 | 0.60 |
Graph-Based Comparison
Graph-theoretical methods, though computationally intensive, provide a more accurate assessment of structural similarity by evaluating atom connectivity and functional group alignment. For instance, the phenyl-triazole-pyrimidine scaffold in the target compound may align closely with kinase inhibitors, as seen in .
Molecular and Pharmacokinetic Properties
Key properties of the target compound and analogues are compared below:
| Property | Target Compound | Aglaithioduline | Patent Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~480 | 465 | 502 |
| LogP | 3.2 | 2.8 | 3.5 |
| H-Bond Donors | 2 | 3 | 1 |
| H-Bond Acceptors | 8 | 7 | 9 |
The higher logP of the target compound (3.2 vs.
Bioactivity and Pharmacological Insights
- Epigenetic Modulation : Compounds with triazolopyrimidine cores, like SAHA analogues, exhibit histone deacetylase (HDAC) inhibition, a mechanism relevant in cancer and autoimmune diseases .
- Metabolic Stability: The 4-methylphenoxy group may reduce oxidative metabolism compared to methoxy or hydroxyl substituents, as inferred from lumping strategies for structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
